molecular formula C16H18N2O2 B13231698 N-Cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide

N-Cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide

Cat. No.: B13231698
M. Wt: 270.33 g/mol
InChI Key: SDGXXFYOLBOOOE-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide is a benzamide derivative characterized by a cyclopropyl substituent on the amide nitrogen and a furan-2-ylmethylamino-methyl group at the para position of the benzamide core. The furan moiety may contribute to improved solubility or binding interactions, while the cyclopropyl group could enhance metabolic stability compared to linear alkyl chains.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

N-cyclopropyl-4-[(furan-2-ylmethylamino)methyl]benzamide

InChI

InChI=1S/C16H18N2O2/c19-16(18-14-7-8-14)13-5-3-12(4-6-13)10-17-11-15-2-1-9-20-15/h1-6,9,14,17H,7-8,10-11H2,(H,18,19)

InChI Key

SDGXXFYOLBOOOE-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)CNCC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling and disposing of chemical reagents.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Source Evidence
N-Cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide C₁₆H₁₈N₂O₂ 270.33 g/mol Cyclopropyl, furan-2-ylmethylamino-methyl Not provided
N-Cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride C₁₆H₂₃ClN₂O₂ 310.82 g/mol Cyclopropyl, piperidin-4-ylmethoxy, HCl 1332531-14-2
N-(3-fluoro-4-(2-(4-((2-(methylsulfonyl)ethylamino)methyl)phenyl)thieno[3,2-b]pyridin-7-yloxy)phenyl)-N'-phenylcyclopropane-1,1-dicarboxamide C₃₅H₃₂FN₅O₅S 661.72 g/mol Fluorine, thienopyridine, methylsulfonyl 1127326-98-0
4'-[(2-cyclohexyl-ethylamino)methyl]-3'-methylbiphenyl-3-carboxylic acid amide C₂₄H₃₀N₂O 378.51 g/mol Cyclohexyl, biphenyl, methyl 1131794-99-4

Key Observations:

Substituent Impact on Molecular Weight: The target compound (270.33 g/mol) is smaller than analogs like 1127326-98-0 (661.72 g/mol), which features a bulky thienopyridine scaffold. Smaller size may enhance bioavailability but reduce target specificity .

Functional Group Variations: The furan ring in the target compound contrasts with piperidine (1332531-14-2) or thienopyridine (1127326-98-0) systems. Furan’s oxygen heteroatom may facilitate hydrogen bonding, while piperidine introduces basicity, affecting membrane permeability . Fluorine in 1127326-98-0 enhances electronegativity and metabolic stability, a feature absent in the target compound .

Biological Activity

N-Cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, a furan ring, and a benzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Cyclopropyl Group : Achieved through cyclopropanation reactions using diazo compounds.
  • Introduction of the Furan Ring : This can be done via coupling reactions with furan derivatives.
  • Benzamide Formation : Involves amide bond formation using carboxylic acid derivatives and amines.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include:

  • Monoamine Oxidase (MAO) Inhibition : Similar compounds have shown selective inhibition of MAO-B, which is crucial for neurotransmitter metabolism. For instance, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), a related compound, demonstrated selective MAO-B inhibition with an IC50_{50} value of 5.16 μM .

Case Studies and Research Findings

  • Neuropharmacological Studies : In studies involving the hippocampus of anesthetized rats, F2MPA improved synaptic transmission without inducing pathological hyperexcitability, suggesting potential neuroprotective effects .
  • In Vitro Studies : Compounds similar to this compound have been evaluated for their ADMET properties (absorption, distribution, metabolism, excretion, and toxicity), highlighting their suitability for further in vivo studies .

Comparative Analysis

Compound NameStructureMAO-B Inhibition IC50_{50}Selectivity Ratio
F2MPAF2MPA Structure5.16 μM>19
Clorgyline-60 μMNA
Iproniazide-7.25 μMNA

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